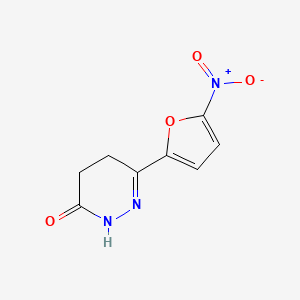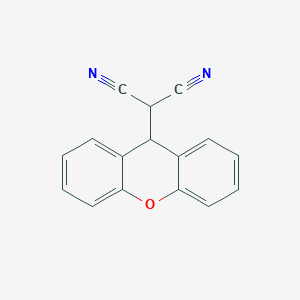![molecular formula C21H21N3O6 B14730230 Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate CAS No. 5345-36-8](/img/structure/B14730230.png)
Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate is an organic compound that belongs to the class of nitriles and esters This compound is characterized by the presence of a cyano group, nitrophenyl groups, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Nitroalkene Intermediate: The reaction between 4-nitrobenzaldehyde and a suitable nitroalkane under basic conditions to form a nitroalkene intermediate.
Michael Addition: The nitroalkene intermediate undergoes a Michael addition with ethyl cyanoacetate in the presence of a base to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitriles or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitriles and esters.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The cyano and nitrophenyl groups may play a role in binding to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)ethyl]butanoate
- Ethyl 2-cyano-4-(4-chlorophenyl)-2-[2-(4-chlorophenyl)ethyl]butanoate
- Ethyl 2-cyano-4-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]butanoate
Uniqueness
Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate is unique due to the presence of nitrophenyl groups, which can impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
5345-36-8 |
|---|---|
Molekularformel |
C21H21N3O6 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate |
InChI |
InChI=1S/C21H21N3O6/c1-2-30-20(25)21(15-22,13-11-16-3-7-18(8-4-16)23(26)27)14-12-17-5-9-19(10-6-17)24(28)29/h3-10H,2,11-14H2,1H3 |
InChI-Schlüssel |
VHTMPLBPFWXKOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=C(C=C1)[N+](=O)[O-])(CCC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



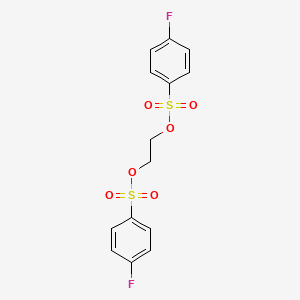



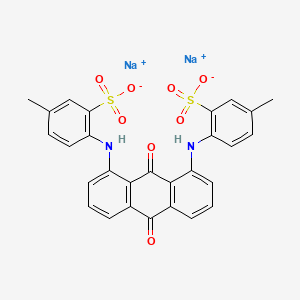

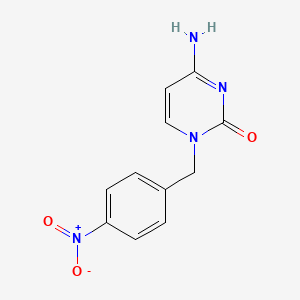
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
